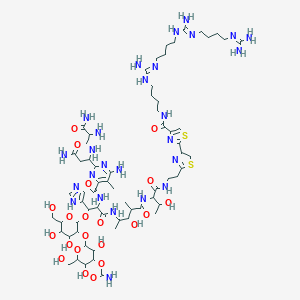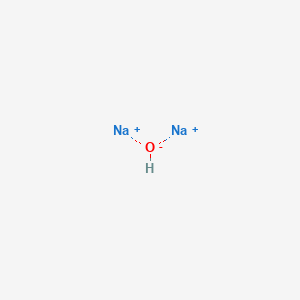![molecular formula C19H17N3O6 B227203 Methyl ({[2-(4-nitrophenyl)-4-oxo-1-phenyl-2-azetidinyl]carbonyl}amino)acetate](/img/structure/B227203.png)
Methyl ({[2-(4-nitrophenyl)-4-oxo-1-phenyl-2-azetidinyl]carbonyl}amino)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl ({[2-(4-nitrophenyl)-4-oxo-1-phenyl-2-azetidinyl]carbonyl}amino)acetate, also known as MNPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNPA is a highly potent and selective inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in the regulation of glucose metabolism.
作用机制
Methyl ({[2-(4-nitrophenyl)-4-oxo-1-phenyl-2-azetidinyl]carbonyl}amino)acetate exerts its pharmacological effects by selectively inhibiting DPP-IV, which is a membrane-bound enzyme that cleaves and inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, this compound increases the levels of GLP-1 and GIP, which stimulate insulin secretion and reduce glucagon secretion, leading to improved glucose tolerance and insulin sensitivity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including improved glucose tolerance, reduced insulin resistance, inhibition of cancer cell growth and proliferation, induction of apoptosis, inhibition of angiogenesis, and reduction of inflammation. This compound has also been shown to have a good safety profile and low toxicity in preclinical studies.
实验室实验的优点和局限性
One of the main advantages of Methyl ({[2-(4-nitrophenyl)-4-oxo-1-phenyl-2-azetidinyl]carbonyl}amino)acetate for lab experiments is its high potency and selectivity for DPP-IV, which allows for precise and specific inhibition of the enzyme. This compound also has a good safety profile and low toxicity, making it suitable for in vivo studies. However, one of the limitations of this compound is its complex synthesis method, which requires specialized equipment and expertise in organic chemistry.
未来方向
There are several future directions for research on Methyl ({[2-(4-nitrophenyl)-4-oxo-1-phenyl-2-azetidinyl]carbonyl}amino)acetate, including the development of more efficient and cost-effective synthesis methods, the optimization of its pharmacological properties, and the evaluation of its potential applications in other fields, such as neurodegenerative diseases and cardiovascular diseases. Further studies are also needed to investigate the long-term safety and efficacy of this compound in humans.
合成方法
Methyl ({[2-(4-nitrophenyl)-4-oxo-1-phenyl-2-azetidinyl]carbonyl}amino)acetate can be synthesized through a multistep process involving several chemical reactions. The first step involves the synthesis of the key intermediate, 2-(4-nitrophenyl)-4-oxo-1-phenyl-2-azetidinyl carbamate, which is then reacted with methyl glycinate to yield this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry and specialized equipment.
科学研究应用
Methyl ({[2-(4-nitrophenyl)-4-oxo-1-phenyl-2-azetidinyl]carbonyl}amino)acetate has been extensively studied for its potential applications in various fields, including diabetes, cancer, and inflammation. In diabetes, this compound has been shown to improve glucose tolerance and reduce insulin resistance by inhibiting DPP-IV, which is involved in the degradation of incretin hormones. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation.
属性
分子式 |
C19H17N3O6 |
|---|---|
分子量 |
383.4 g/mol |
IUPAC 名称 |
methyl 2-[[2-(4-nitrophenyl)-4-oxo-1-phenylazetidine-2-carbonyl]amino]acetate |
InChI |
InChI=1S/C19H17N3O6/c1-28-17(24)12-20-18(25)19(13-7-9-15(10-8-13)22(26)27)11-16(23)21(19)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,20,25) |
InChI 键 |
PWQGPSILRAMUNY-UHFFFAOYSA-N |
SMILES |
COC(=O)CNC(=O)C1(CC(=O)N1C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
规范 SMILES |
COC(=O)CNC(=O)C1(CC(=O)N1C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,6-Ditert-butyl-4-[3-(4-isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B227128.png)
![2,6-Ditert-butyl-4-[7-methyl-3-(4-toluidino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B227131.png)

![1,4-Di(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione](/img/structure/B227202.png)
![1-[2-(1H-benzimidazol-2-yl)ethyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B227205.png)
![3-[3-(2-methyl-1H-indol-3-yl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B227206.png)
![4-(4-Bromophenyl)-1-(2,5-dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-2,5-piperazinedione](/img/structure/B227214.png)

![2-[(E)-2-(2-Thienyl)vinyl]furan](/img/structure/B227318.png)

![2,3-Pyrrolidinedione, 4-[(4-hydroxy-3-methoxyphenyl)methylene]-1-methyl-](/img/structure/B227344.png)
![10-{[(4-chlorophenyl)sulfanyl]acetyl}-11-(2-furyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol](/img/structure/B227349.png)
